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molecular formula C11H11NO B093348 6-Methoxyquinaldine CAS No. 1078-28-0

6-Methoxyquinaldine

Cat. No. B093348
M. Wt: 173.21 g/mol
InChI Key: NAGJQQFMJKMXJQ-UHFFFAOYSA-N
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Patent
US06800637B2

Procedure details

A solution of 6-methoxy-2-methylquinoline (177 g, 1.02 mol) in acetonitrile (1.77 L) was cooled to 0-3° C. followed by portion-wise addition of N-bromo-succinimide (200 g, 1.12 mol) over a period of 30 minutes while maintaining the same temperature. The resulted brown slurry was warmed to ambient temperature and stirred for an additional 6 hours. The reaction was then quenched by a 10% NaHSO3 solution (211 mL). The reaction mixture was concentrated to a volume of 600 mL then slowly poured into 0.1 N NaOH (2.5 L). The slurry (pH=9) was stirred at room temperature for 1 hour then filtered, washed with water (2×1 L) and dried in a vacuum oven to give 253 g (98.6%) of the title compound as a brown solid. Rf=0.39 (3:7) ethyl acetate:heptane; 1H NMR (DMSO) δ 8.30 (d, J=6.5 Hz, 1H), 7.98 (d, J=6.9 Hz, 1H), 7.70 (d, J=7.0 Hz, 1H), 7.47 (d, J=6.5 Hz, 1H), 4.02 (s, 3H), 2.66 (s, 3H);
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1.77 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
98.6%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([CH3:13])[CH:7]=[CH:6]2.[Br:14]N1C(=O)CCC1=O>C(#N)C>[Br:14][C:4]1[C:3]([O:2][CH3:1])=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH3:13])=[N:9]2

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
COC=1C=C2C=CC(=NC2=CC1)C
Name
Quantity
1.77 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an additional 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the same temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by a 10% NaHSO3 solution (211 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 600 mL
ADDITION
Type
ADDITION
Details
then slowly poured into 0.1 N NaOH (2.5 L)
STIRRING
Type
STIRRING
Details
The slurry (pH=9) was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 253 g
YIELD: PERCENTYIELD 98.6%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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